molecular formula C16H17NO2 B267060 N-methyl-3-(2-phenylethoxy)benzamide

N-methyl-3-(2-phenylethoxy)benzamide

Cat. No.: B267060
M. Wt: 255.31 g/mol
InChI Key: YWUOMMQZSJYCPP-UHFFFAOYSA-N
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Description

N-Methyl-3-(2-phenylethoxy)benzamide is a benzamide derivative characterized by a benzamide core (C₆H₅CONH-) modified with two key substituents: (1) a methyl group attached to the nitrogen atom (N-methyl) and (2) a 2-phenylethoxy group (-OCH₂CH₂C₆H₅) at the meta position (C-3) of the benzene ring. Its molecular formula is C₁₆H₁₇NO₂, with a molecular weight of 255.32 g/mol. Structural characterization methods such as ¹H/¹³C NMR, IR spectroscopy, and X-ray crystallography (as seen in related compounds) would confirm its identity and purity .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-methyl-3-(2-phenylethoxy)benzamide

InChI

InChI=1S/C16H17NO2/c1-17-16(18)14-8-5-9-15(12-14)19-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,17,18)

InChI Key

YWUOMMQZSJYCPP-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC(=CC=C1)OCCC2=CC=CC=C2

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)OCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between N-methyl-3-(2-phenylethoxy)benzamide and related benzamide derivatives from the evidence:

Table 1. Comparative Analysis of Benzamide Derivatives

Compound Name Molecular Formula Key Substituents Synthesis Method Biological Activity/Notes Reference
This compound C₁₆H₁₇NO₂ N-methyl, 3-(2-phenylethoxy) Hypothetical: 3-(2-phenylethoxy)benzoyl chloride + methylamine Unknown; structural analog to CNS-active compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 3,4-dimethoxyphenethyl Benzoyl chloride + 3,4-dimethoxyphenethylamine Not reported; methoxy groups may enhance solubility
2-[[3-(2-phenylethoxy)phenyl]amino]benzamide C₂₁H₂₀N₂O₂ 3-(2-phenylethoxy), 2-aminobenzamide Unspecified Structural data (PDB 8NO); amino group enables hydrogen bonding
N-(2,6-dimethylphenyl)-4-(2-phenylethoxy)benzamide C₂₃H₂₃NO₂ 4-(2-phenylethoxy), N-(2,6-dimethylphenyl) Unspecified Supplier-listed; steric effects from dimethylphenyl
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ N-(2-hydroxy-tert-butyl), 3-methyl 3-methylbenzoyl chloride + 2-amino-2-methyl-1-propanol N,O-bidentate ligand for metal catalysis

Key Comparative Insights:

Structural Variations: Substituent Position: The meta vs. para placement of the phenylethoxy group (e.g., 3- vs. 4-position in ) influences molecular geometry and steric interactions. Functional Groups: The N-methyl group in the target compound increases lipophilicity compared to derivatives with polar groups like hydroxyl (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ) or amino (e.g., 2-[[3-(2-phenylethoxy)phenyl]amino]benzamide ).

Synthesis: Most compounds are synthesized via nucleophilic acyl substitution between benzoyl chlorides and amines. For example, Rip-B is formed by reacting benzoyl chloride with 3,4-dimethoxyphenethylamine , while N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide uses 3-methylbenzoyl chloride and an amino alcohol .

Physicochemical and Biological Properties :

  • Solubility : Methoxy or hydroxyl groups (e.g., in Rip-B or N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ) enhance water solubility, whereas N-methyl or aryl groups (e.g., N-(2,6-dimethylphenyl)-4-(2-phenylethoxy)benzamide ) increase hydrophobicity.
  • Biological Activity : While the target compound’s activity is unreported, other benzamides show diverse applications. For instance, N,O-bidentate ligands like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are used in metal-catalyzed reactions , and derivatives in exhibit antioxidant activity .

Characterization :

  • X-ray crystallography (e.g., ) and NMR (e.g., ) are standard for confirming benzamide structures. The target compound would likely require similar validation.

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